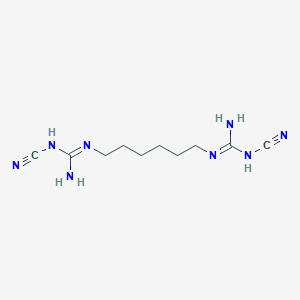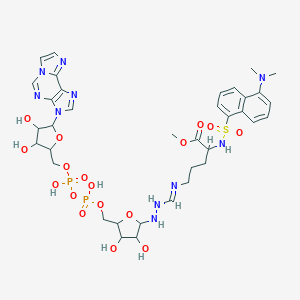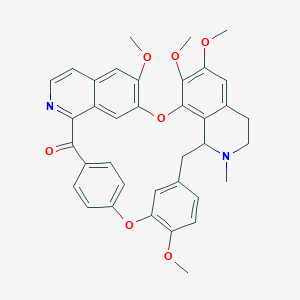
N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine)
Overview
Description
N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) (HBCG) is an organic compound with a wide range of applications in scientific research. It is a colorless solid composed of two cyanoguanidine molecules joined by a hexanediyl bridge. HBCG has been used in various fields, such as organic synthesis, biochemistry, and pharmacology. It is also known as hexanediyldicyanoguanidine, hexanediyldicyanamide, and hexanediyldimethylcyanoguanidine.
Scientific Research Applications
Mutagenesis and Chromosome Studies : Nitrosoguanidine, a related compound, is a powerful mutagen used for inducing closely linked multiple mutations at specific loci. This makes it useful for direct mutagenesis, studying chromosome replication, and mapping the chromosome (Guerola, Ingraham, & Cerdá-Olmedo, 1971).
Carbonic Anhydrase II Inhibition : N,N'-diaryl cyanoguanidines are potent and selective inhibitors of carbonic anhydrase II, an important drug target for antiglaucoma agents. They exhibit low inhibition constants and high selectivity for this enzyme (Akocak et al., 2018).
Chemical Structure Analysis : The compound itself has been studied for its unique chemical structure, which includes minimal overlap of the amino lone pair with the attached aryl ring and a planar guanidine structure (Cunningham & Wan, 1996).
Toxicological Activity : Derivatives of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) exhibit toxicological activity against certain pests like wheat aphid and Spodoptera littoralis, indicating potential use in pest control (Khodairy et al., 2021).
Protein Analysis in Complex Mixtures : Related compounds have been used in the development of high-specificity probes for detecting specific proteins in complex mixtures, useful in understanding protein interactions and hydrodynamic properties (Zhao et al., 2010).
Friedel-Crafts Carboxamidation : Cyanoguanidine serves as a useful reagent in the Friedel-Crafts carboxamidation of arenes, with significant implications in organic synthesis (Naredla & Klumpp, 2012).
Hypertensive Treatment : Certain derivatives of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) have been found to be potent in treating hypertension, showing direct vascular relaxation effects in hypertensive rats and dogs (Petersen, Nielsen, & Arrigoni-Martelli, 1978).
Safety and Hazards
The safety information for “N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine)” indicates that it should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N8/c11-7-17-9(13)15-5-3-1-2-4-6-16-10(14)18-8-12/h1-6H2,(H3,13,15,17)(H3,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZZOMVBHPCKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)NC#N)CCN=C(N)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065967 | |
| Record name | Guanidine, N,N'''-1,6-hexanediylbis[N'-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15894-70-9 | |
| Record name | 1,6-Bis(cyanoguanidino)hexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15894-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Di(cyanoguanidino)hexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015894709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, N,N'''-1,6-hexanediylbis[N'-cyano- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine, N,N'''-1,6-hexanediylbis[N'-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'''-1,6-hexanediylbis[N'-cyanoguanidine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-DI(CYANOGUANIDINO)HEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDT03M5I8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the study of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) relevant in the context of persistent mobile organic compounds (PMOCs)?
A1: While the study does not directly investigate N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine), it focuses on developing a method to quantify guanidine derivatives as PMOCs []. This compound, containing two guanidine groups linked by a hexane chain, represents a potentially relevant structure within the broader scope of PMOC research. Understanding the behavior and fate of similar compounds helps assess potential risks associated with their presence in water resources.
Q2: What analytical methods are relevant for studying N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) as a potential PMOC?
A2: The research emphasizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) as a powerful technique for quantifying guanidine derivatives in water samples []. This method's sensitivity and selectivity make it suitable for detecting trace amounts of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) and assessing its persistence and mobility in aquatic environments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)


![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)


![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)